molecular formula C13H9N3O3S B11768381 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine

4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11768381
M. Wt: 287.30 g/mol
InChI Key: XPWMASOZELDLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a furan ring. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group adds to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the arylation of 2-acetylfuran with nitrophenyldiazonium salts under Gomberg-Bachmann reaction conditions . The resulting 5-(nitrophenyl)-2-acetylfurans undergo cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper powder.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiazole and furan compounds.

Scientific Research Applications

4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness: 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of a nitrophenyl group with both furan and thiazole rings.

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-[5-(2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H9N3O3S/c14-13-15-9(7-20-13)12-6-5-11(19-12)8-3-1-2-4-10(8)16(17)18/h1-7H,(H2,14,15)

InChI Key

XPWMASOZELDLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.